molecular formula C10H20N2O B1530209 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide CAS No. 1178492-96-0

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide

Cat. No.: B1530209
CAS No.: 1178492-96-0
M. Wt: 184.28 g/mol
InChI Key: MCBWJZKZQKITFW-UHFFFAOYSA-N
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Description

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol It is known for its unique structure, which includes a cyclopentane ring substituted with an amino group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide typically involves the reaction of cyclopentanone with isobutylamine in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-N-(2-methylpropyl)cyclohexane-1-carboxamide
  • 1-amino-N-(2-methylpropyl)cyclobutane-1-carboxamide
  • 1-amino-N-(2-methylpropyl)cycloheptane-1-carboxamide

Uniqueness

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide is unique due to its specific cyclopentane ring structure, which imparts distinct chemical and physical properties. Compared to its analogs with different ring sizes, this compound may exhibit different reactivity and biological activity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)7-12-9(13)10(11)5-3-4-6-10/h8H,3-7,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBWJZKZQKITFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1(CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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